6-Bromo-7-methylimidazo[1,2-a]pyridine-2-carbohydrazide
Description
6-Bromo-7-methylimidazo[1,2-a]pyridine-2-carbohydrazide (CAS: 1820717-82-5, purity: 97%) is a brominated imidazopyridine carbohydrazide derivative. Its hydrochloride form (CAS: 957035-22-2) is also documented . The compound features a bromine atom at position 6 and a methyl group at position 7 on the imidazo[1,2-a]pyridine core, with a carbohydrazide (-CONHNH₂) moiety at position 2.
Synthesis: The general synthesis of imidazopyridine carbohydrazides involves condensation of ethyl imidazo[1,2-a]pyridine-2-carboxylate with hydrazine hydrate to form the carbohydrazide intermediate, followed by reactions with aldehydes or other electrophiles . Bromination and methylation steps are introduced during precursor synthesis to achieve the 6-bromo-7-methyl substitution .
Properties
IUPAC Name |
6-bromo-7-methylimidazo[1,2-a]pyridine-2-carbohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrN4O/c1-5-2-8-12-7(9(15)13-11)4-14(8)3-6(5)10/h2-4H,11H2,1H3,(H,13,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJEIQCSEMHNWGR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=CN2C=C1Br)C(=O)NN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-7-methylimidazo[1,2-a]pyridine-2-carbohydrazide typically involves multi-step reactions. One common method includes the condensation of 6-bromo-7-methylimidazo[1,2-a]pyridine with hydrazine hydrate under reflux conditions. The reaction is usually carried out in a suitable solvent such as ethanol or methanol, and the product is purified by recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-7-methylimidazo[1,2-a]pyridine-2-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the bromine atom, where nucleophiles like amines or thiols replace the bromine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted imidazo[1,2-a]pyridine derivatives.
Scientific Research Applications
Chemical Synthesis
Building Block for Complex Molecules:
This compound serves as a crucial building block in the synthesis of more complex heterocyclic compounds. Its reactivity allows for various chemical transformations, including:
- Oxidation: Can be oxidized to form carboxylic acids or ketones using agents like potassium permanganate.
- Reduction: Reduction can yield amines or alcohols using sodium borohydride.
- Substitution Reactions: Nucleophilic substitution can occur at the bromine atom, allowing for the introduction of different functional groups.
Biological Applications
Antimicrobial Activity:
Research indicates that 6-Bromo-7-methylimidazo[1,2-a]pyridine-2-carbohydrazide exhibits significant antimicrobial properties. Studies have demonstrated its efficacy against various bacterial strains such as Staphylococcus aureus and fungal strains like Candida albicans. The presence of the carbohydrazide moiety is essential for enhancing this biological activity.
Anticancer Properties:
The compound has been investigated for its potential anticancer effects. In vitro studies on human cancer cell lines (e.g., breast cancer MCF-7, colon cancer HT-29) have shown promising cytotoxic activity. For instance, specific derivatives have demonstrated IC50 values indicating effective concentrations required to inhibit cell growth significantly.
Case Studies and Research Findings
Several studies have focused on synthesizing derivatives of this compound and evaluating their biological activities:
-
Synthesis of Novel Derivatives:
A study synthesized two series of imidazo[1,2-a]pyridine-2-carbohydrazide derivatives. The derivatives were tested against various cancer cell lines using MTT assays. Results indicated that modifications to the aryl hydrazone structure could significantly enhance anticancer activity. -
Antimicrobial Efficacy:
A comparative study evaluated the antimicrobial efficacy of multiple derivatives against standard strains. Findings highlighted that specific substitutions on the carbohydrazide moiety led to improved inhibition rates against both bacterial and fungal pathogens. -
Mechanistic Insights:
Molecular dynamics simulations have provided insights into how these compounds interact at a molecular level with target proteins involved in cancer progression and microbial resistance.
Mechanism of Action
The mechanism of action of 6-Bromo-7-methylimidazo[1,2-a]pyridine-2-carbohydrazide involves its interaction with specific molecular targets. In biological systems, it may inhibit the activity of certain enzymes or interfere with DNA replication, leading to its antimicrobial or anticancer effects. The exact molecular pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Structural and Physical Properties
Key structural analogs differ in substituents on the imidazopyridine core or the carbohydrazide side chain. The bromo and methyl groups in the target compound influence its electronic properties, solubility, and stability compared to other derivatives.
Table 1: Physical and Structural Comparison
Notes:
- Bromine at position 6 increases molecular weight and polarizability compared to chlorine or hydrogen substituents.
Anticancer Activity :
- Compound 7a (benzylidene derivative) showed moderate cytotoxicity against MCF-7 (breast) and HT-29 (colon) cancer cells .
- Derivatives with electron-withdrawing groups (e.g., Br, Cl) generally exhibit higher activity than those with electron-donating groups (e.g., -OCH₃) due to increased electrophilicity .
Corrosion Inhibition
The compound reported by Shenoy et al. (6-bromo-(2,4-dimethoxyphenyl)methylidene derivative) demonstrated 85–92% corrosion inhibition efficiency for mild steel in 0.5 M HCl . Key factors include:
- Bromine’s Role : Enhances adsorption on metal surfaces via strong electron-withdrawing effects.
- Methoxy Groups : Improve solubility and facilitate film formation on the metal surface.
Comparatively, the target compound’s methyl group may reduce solubility but increase hydrophobic interactions with metal surfaces.
Biological Activity
6-Bromo-7-methylimidazo[1,2-a]pyridine-2-carbohydrazide is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This compound is notable for its unique structural features, including a bromine atom at the 6th position, a methyl group at the 7th position, and a carbohydrazide group at the 2nd position. These characteristics contribute to its diverse biological activities and potential therapeutic applications.
Antimicrobial Properties
Research indicates that derivatives of 6-Bromo-7-methylimidazo[1,2-a]pyridine-2-carbohydrazide exhibit significant antimicrobial activity against various bacterial and fungal strains. The presence of the carbohydrazide moiety is critical for enhancing this biological activity. For instance, studies have shown that certain derivatives can effectively inhibit the growth of pathogens such as Staphylococcus aureus and Candida albicans .
Anticancer Activity
The compound has been investigated for its anticancer properties , particularly against human cancer cell lines such as breast cancer (MCF-7), colon cancer (HT-29), and leukemia (K562). In vitro cytotoxicity assays have demonstrated that specific derivatives exhibit high cytotoxic potential, with IC50 values indicating effective concentrations required to inhibit cell growth . For example, compound 7d from a series of synthesized derivatives showed promising results with significant cytotoxic activity.
The mechanism by which 6-Bromo-7-methylimidazo[1,2-a]pyridine-2-carbohydrazide exerts its biological effects may involve:
- Enzyme Inhibition : The compound may inhibit specific enzymes crucial for microbial survival or cancer cell proliferation.
- DNA Interaction : It may interfere with DNA replication processes within target cells, leading to apoptosis or cell cycle arrest .
Comparative Analysis with Similar Compounds
To understand the uniqueness of 6-Bromo-7-methylimidazo[1,2-a]pyridine-2-carbohydrazide, it is useful to compare it with structurally similar compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 6-Bromo-7-methylimidazo[1,2-a]pyridine | Bromine at position 6 | Contains both bromine and carbohydrazide groups |
| 7-Methylimidazo[1,2-a]pyridine-2-carbohydrazide | Lacks bromine | Different biological activity profile |
| 6-Bromoimidazo[1,2-a]pyridine-2-carbohydrazide | Lacks methyl group | Varies in chemical reactivity |
The combination of bromine, methyl, and carbohydrazide groups in this compound enhances its chemical reactivity and biological activity compared to its analogs .
Case Studies and Research Findings
Several studies have focused on synthesizing derivatives of this compound and evaluating their biological activities:
- Synthesis of Novel Derivatives : A study synthesized two series of imidazo[1,2-a]pyridine-2-carbohydrazide derivatives. The derivatives were tested against various cancer cell lines using MTT assays. The results indicated that modifications to the aryl hydrazone structure could significantly enhance anticancer activity .
- Antimicrobial Efficacy : A comparative study evaluated the antimicrobial efficacy of multiple derivatives against standard strains. The findings highlighted that specific substitutions on the carbohydrazide moiety led to improved inhibition rates against both bacterial and fungal pathogens .
- Mechanistic Insights : Molecular dynamics simulations have provided insights into how these compounds interact at a molecular level with target proteins involved in cancer progression and microbial resistance .
Q & A
Q. What are the common synthetic routes for preparing 6-Bromo-7-methylimidazo[1,2-a]pyridine-2-carbohydrazide?
A five-component cascade reaction is a robust method for synthesizing imidazo[1,2-a]pyridine-carbohydrazide derivatives. Key steps include:
- Reagents : Cyanoacetohydrazide, nitroethylene derivatives, and diamines.
- Conditions : Ethanol/water solvent mixture, reflux.
- Mechanism : Sequential N,N-acetal formation, Knoevenagel condensation, Michael addition, and N-cyclization . Table 1 : Example Reaction Setup
| Component | Role |
|---|---|
| Cyanoacetohydrazide | Nucleophilic precursor |
| 1,1-Bis(methylthio)-2-nitroethylene | Electrophilic partner |
| Diamines | Cyclization promoter |
Q. What spectroscopic techniques are recommended for characterizing this compound?
Q. What are the known biological activities of this compound?
While structurally similar compounds exhibit anticonvulsant properties (e.g., 6-Bromoimidazo[1,2-a]pyridine-2-carbohydrazide), specific biological studies on the 7-methyl variant are limited. Preliminary data suggest potential antimicrobial or anticancer activity, but rigorous validation is required .
Advanced Research Questions
Q. How does the substitution pattern on the imidazo[1,2-a]pyridine ring influence its corrosion inhibition efficiency?
The bromo and methyl groups enhance electron-donating capacity, improving adsorption onto metal surfaces. In a 2021 study, 6-bromo derivatives demonstrated 92% inhibition efficiency in 0.5 M HCl via:
- Electrochemical Polarization : Reduced corrosion current density.
- DFT Calculations : Confirmed high adsorption energy (-235 kJ/mol) due to heteroatom interactions . Table 2 : Corrosion Inhibition Performance
| Concentration (ppm) | Inhibition Efficiency (%) |
|---|---|
| 50 | 78 |
| 100 | 92 |
Q. What computational methods validate the corrosion inhibition mechanism?
- Density Functional Theory (DFT) : Analyzes frontier molecular orbitals (HOMO/LUMO) to predict reactivity.
- Monte Carlo Simulations : Models adsorption configurations on Fe(110) surfaces.
- Molecular Dynamics : Assesses temperature-dependent stability of inhibitor-metal interfaces .
Q. How can researchers resolve discrepancies in reported biological activities across studies?
- Comparative SAR Studies : Evaluate substituent effects (e.g., bromo vs. chloro at position 6).
- Purity Validation : Use HPLC or elemental analysis to exclude synthetic byproducts.
- Structural Analogs : Test derivatives like 5-Bromo-6-methylimidazo[1,2-a]pyrazine for activity trends .
Q. What strategies optimize reaction yields in multi-step syntheses?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
